Cas no 50685-26-2 (4-(Cyanomethyl)benzoic acid)

4-(Cyanomethyl)benzoic acid is a versatile organic compound featuring both a carboxylic acid and a cyanomethyl functional group on a benzene ring. This bifunctional structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The carboxylic acid group allows for further derivatization via esterification or amidation, while the cyanomethyl group can participate in nucleophilic reactions or be reduced to an amine. Its high purity and stability under standard conditions ensure reliable performance in synthetic applications. The compound is commonly used in research and industrial settings for constructing complex molecular architectures.
4-(Cyanomethyl)benzoic acid structure
4-(Cyanomethyl)benzoic acid structure
Product Name:4-(Cyanomethyl)benzoic acid
CAS No:50685-26-2
MF:C9H7NO2
MW:161.157382249832
MDL:MFCD00020382
CID:89589
PubChem ID:270871
Update Time:2025-10-31

4-(Cyanomethyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Cyanomethyl)benzoic acid
    • 4-cyanomethyl-benzoic acid
    • 1,4-carboxyphenylacetonitrile
    • 41-Cyan-p-toluylsaeure
    • 4-Carboxybenzyl cyanide
    • 4-Carboxyphenyl acetonitrile
    • 4-Cyanmethyl-benzoesaeure
    • 4-cyanomethylbenzoic acid
    • benzoicacidpcyanomethyl
    • NSC 113990
    • Benzoic acid,4-(cyanomethyl)-
    • Benzoic acid, 4-(cyanomethyl)-
    • 4-Carboxyphenylacetonitrile
    • NSC113990
    • 4-Carboxy phenyl acetonitrile
    • 4-(cyanomethyl) benzoic acid
    • RSGBXCFAYHOKQZ-UHFFFAOYSA-N
    • SBB052656
    • MFCD00020382
    • PS-3928
    • A828250
    • SY143844
    • 50685-26-2
    • DTXSID60297095
    • SCHEMBL211305
    • Z274531454
    • J-650087
    • AKOS000102009
    • 4-(Cyanomethyl)benzoicacid
    • NSC-113990
    • CS-W022012
    • EN300-119608
    • CL9207
    • AE-562/43460634
    • FT-0600266
    • DB-006549
    • MDL: MFCD00020382
    • Inchi: 1S/C9H7NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H,11,12)
    • InChI Key: RSGBXCFAYHOKQZ-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(CC#N)=CC=1)=O

Computed Properties

  • Exact Mass: 161.04800
  • Monoisotopic Mass: 161.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.5
  • Topological Polar Surface Area: 61.1

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.257±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: No data available
  • Boiling Point: 361.6°C at 760 mmHg
  • Flash Point: 172.5°C
  • Refractive Index: 1.579
  • Solubility: Slightly soluble (4.2 g/l) (25 º C),
  • PSA: 61.09000
  • LogP: 1.45088
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

4-(Cyanomethyl)benzoic acid Security Information

4-(Cyanomethyl)benzoic acid Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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4-(Cyanomethyl)benzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:50685-26-2)4-(Cyanomethyl)benzoic acid
Order Number:A828250
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:11
Price ($):152.0/303.0
Email:sales@amadischem.com

4-(Cyanomethyl)benzoic acid Related Literature

Additional information on 4-(Cyanomethyl)benzoic acid

Introduction to 4-(Cyanomethyl)benzoic acid (CAS No. 50685-26-2)

4-(Cyanomethyl)benzoic acid, with the chemical formula C₇H₅NO₂, is a versatile intermediate in organic synthesis and pharmaceutical research. This compound, identified by its CAS number 50685-26-2, has garnered significant attention in the scientific community due to its unique structural properties and potential applications in drug development. The presence of both a cyano group and a carboxylic acid moiety makes it a valuable building block for synthesizing more complex molecules.

The compound's structure consists of a benzene ring substituted with a cyanomethyl group (-CH₂CN) at the 4-position and a benzoic acid moiety (-COOH). This arrangement imparts distinct reactivity, allowing for further functionalization through various chemical transformations. In recent years, researchers have explored its utility in the synthesis of bioactive molecules, including potential pharmacological agents.

One of the most compelling aspects of 4-(Cyanomethyl)benzoic acid is its role in the development of novel therapeutic agents. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid can form esters or amides, enabling the creation of diverse molecular architectures. These properties have made it a subject of interest in medicinal chemistry, particularly for designing compounds with antimicrobial, anti-inflammatory, or anticancer activities.

Recent studies have highlighted the compound's potential in targeting specific biological pathways. For instance, modifications of its structure have been investigated for their ability to inhibit enzymes involved in cancer progression. The benzene ring itself provides a scaffold that can be further decorated with additional functional groups to enhance binding affinity to biological targets. This flexibility has led to its incorporation into several research projects aimed at discovering new drug candidates.

The synthesis of 4-(Cyanomethyl)benzoic acid typically involves the cyanation of 4-formylbenzoic acid or similar precursors. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making the compound more accessible for industrial and academic applications. The growing interest in green chemistry has also spurred efforts to develop more sustainable synthetic routes, reducing waste and minimizing hazardous byproducts.

In addition to its pharmaceutical applications, 4-(Cyanomethyl)benzoic acid has found utility in materials science. Its ability to undergo cross-coupling reactions with other organic molecules has been exploited in the synthesis of polymers and coatings with enhanced mechanical or optical properties. The compound's compatibility with various synthetic techniques makes it a valuable asset in interdisciplinary research.

The chemical reactivity of 4-(Cyanomethyl)benzoic acid allows for diverse functionalization strategies. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or vinyl groups at the cyanomethyl position, expanding its utility as a synthetic intermediate. Similarly, reduction of the cyano group can yield amino-substituted benzoic acids, which are common motifs in bioactive molecules.

Recent advancements in computational chemistry have also facilitated the design of derivatives of 4-(Cyanomethyl)benzoic acid with optimized properties. Molecular modeling studies have helped predict how structural modifications will affect biological activity, allowing researchers to prioritize promising candidates for experimental validation. This synergy between theoretical and experimental approaches has accelerated the discovery process in drug development.

The compound's stability under various conditions is another key factor contributing to its widespread use. It remains stable under standard storage conditions and can be handled without special precautions, making it suitable for large-scale synthesis and purification processes. Furthermore, its solubility profile allows for easy incorporation into solution-phase reactions or solid-state formulations.

Economic considerations have also played a role in the adoption of 4-(Cyanomethyl)benzoic acid as an intermediate. As synthetic routes become more efficient, the cost-effectiveness of producing this compound has improved, making it more accessible for commercial applications. This trend aligns with broader industry movements toward cost-effective yet high-quality chemical products.

The future prospects for 4-(Cyanomethyl)benzoic acid are promising, with ongoing research exploring new applications and synthetic strategies. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to novel derivatives and applications that could revolutionize drug development and materials science.

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Amadis Chemical Company Limited
(CAS:50685-26-2)4-(Cyanomethyl)benzoic acid
A828250
Purity:99%/99%
Quantity:5g/10g
Price ($):152.0/303.0
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